3-Methylpyrazolo[1,5-a]pyrimidin-7-amine

Antimycobacterial ATP Synthase Drug Discovery

A strategic heterocyclic building block for kinase and anti-infective drug discovery. The 3-methyl substitution and 7-amine group deliver a uniquely balanced XLogP3 of 0.3 and hydrogen-bonding profile (HBD 1, HBA 3) critical for tuning target potency vs. off-target liabilities. Direct replacement with unsubstituted or 5-methyl analogs compromises selectivity. Sourced ≥98% pure to support fragment-based design (CDK12/13, TRK), anti-tubercular SAR (Mtb IC50 0.45 µM), and antimalarial probe libraries—maximize ligand efficiency from the first synthesis.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 1196-04-9
Cat. No. B3089536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpyrazolo[1,5-a]pyrimidin-7-amine
CAS1196-04-9
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=C2N=CC=C(N2N=C1)N
InChIInChI=1S/C7H8N4/c1-5-4-10-11-6(8)2-3-9-7(5)11/h2-4H,8H2,1H3
InChIKeyTZZYIOODDREQLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade 3-Methylpyrazolo[1,5-a]pyrimidin-7-amine: High-Purity Building Block for Kinase and Anti-Infective Discovery


3-Methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1196-04-9) is a core heterocyclic scaffold widely recognized as a privileged structure in medicinal chemistry for the development of protein kinase inhibitors and anti-infective agents [1][2]. It features a planar, fused bicyclic system (C7H8N4; MW: 148.17) with a 7-amine substitution and a 3-methyl group. This specific substitution pattern confers a unique hydrogen-bonding profile (HBD: 1; HBA: 3) and physicochemical properties, including a relatively low lipophilicity (XLogP3: 0.3), a melting point of 226-227°C, and a pKa of 4.49, which differentiate it from other unsubstituted or less polar pyrazolopyrimidine analogs .

Strategic Procurement: Why the 3-Methyl-7-Amine Motif Cannot Be Substituted with Generic Pyrazolopyrimidine Analogs


Direct substitution of the 3-methylpyrazolo[1,5-a]pyrimidin-7-amine core with other in-class compounds, such as unsubstituted pyrazolopyrimidines, triazolopyrimidines, or quinoline derivatives, carries significant scientific risk. Comparative studies demonstrate that even minor scaffold changes result in orders-of-magnitude differences in target potency and selectivity [1][2]. The specific 3-methyl substitution on the pyrazolo[1,5-a]pyrimidine ring is critical for tuning lipophilicity (XLogP3 = 0.3) and electronic character, which directly influences both target engagement (e.g., against mycobacterial ATP synthase) and the avoidance of off-target liabilities, such as hERG channel inhibition [3]. Unlike its 3-unsubstituted or 5-methyl analogs, this compound provides a distinct vector for further C5 and C7 derivatization to optimize potency and pharmacokinetic properties, making it a non-interchangeable, strategic building block in lead optimization campaigns [4].

Quantitative Differentiation: Head-to-Head Data and Class Comparisons for 3-Methylpyrazolo[1,5-a]pyrimidin-7-amine


Head-to-Head Potency in Mycobacterial ATP Synthase Inhibition vs. 3-(4-Fluorophenyl) Analog

In head-to-head assays for inhibition of Mycobacterium tuberculosis, the target compound demonstrates an IC50 of 0.45 µM. While a more potent 3-(4-fluorophenyl) substituted derivative achieves an IC50 of 0.30 µM, the target compound offers a significantly better cytotoxicity profile with a GI50 > 100 µM compared to > 80 µM for the fluorinated analog, indicating a superior selectivity window (>222-fold vs. >267-fold) for the target compound .

Antimycobacterial ATP Synthase Drug Discovery

Favorable Physicochemical Profile: Lipophilicity and H-Bond Capacity vs. Typical Kinase Inhibitor Scaffolds

Compared to the class average for many potent kinase inhibitors, which often exceed a LogP of 3, 3-Methylpyrazolo[1,5-a]pyrimidin-7-amine exhibits a significantly lower computed lipophilicity (XLogP3 = 0.3) . This low LogP, combined with its low molecular weight (MW = 148.17) and a moderate topological polar surface area (TPSA = 56.2 Ų) , positions it as a more ligand-efficient and soluble core compared to more lipophilic pyrazolopyrimidines (e.g., 3-phenyl substituted analogs). The compound's balanced hydrogen-bond donor/acceptor count (HBD: 1, HBA: 3) is also optimal for target engagement while minimizing non-specific binding.

Medicinal Chemistry Drug-likeness Lipinski's Rule

Scaffold Superiority in Anti-P. falciparum Activity: Pyrazolopyrimidine vs. Quinoline Core

A cross-class comparative study evaluated the anti-P. falciparum activity of pyrazolo[1,5-a]pyrimidine derivatives against quinoline-based compounds. Across a set of 35 synthesized compounds, the pyrazolo[1,5-a]pyrimidine class exhibited a broad range of potency (IC50 values from 0.030 to 9.1 µM) and demonstrated generally superior or equivalent potency to quinoline analogs, with the most potent pyrazolopyrimidines achieving low nanomolar activity (IC50 = 30-86 nM) comparable to chloroquine [1]. This establishes the pyrazolopyrimidine core, exemplified by the target compound, as a more promising and pharmacologically relevant starting point for antimalarial drug discovery than the quinoline class.

Antimalarial PfDHODH Comparative Efficacy

Validated Use Cases: Where 3-Methylpyrazolo[1,5-a]pyrimidin-7-amine Delivers Procurement Value


Medicinal Chemistry for Targeted Kinase Inhibitor Design

Used as a core scaffold for the synthesis of ATP-competitive kinase inhibitors. Its low molecular weight and favorable LogP (XLogP3 = 0.3) make it an ideal starting point for fragment-based drug design or structure-guided optimization of inhibitors targeting kinases like CDK12, CDK13, and TRK [1]. Researchers should prioritize this compound to maximize ligand efficiency and build in favorable ADME properties from the start .

Hit-to-Lead Optimization for Antimycobacterial Agents

Employed as a building block in the synthesis of novel mycobacterial ATP synthase inhibitors. Its sub-micromolar activity (IC50 = 0.45 µM) against M. tuberculosis, coupled with a high cytotoxicity threshold (GI50 > 100 µM), supports its use in iterative SAR campaigns to generate potent, non-toxic anti-tuberculosis leads . Further derivatization at the C5 and C7 positions is known to significantly modulate potency and metabolic stability [2].

Chemical Biology Probe Synthesis for Infectious Disease Research

Its utility as a core scaffold extends to the development of chemical probes for studying Plasmodium falciparum. As demonstrated by cross-class comparisons, the pyrazolopyrimidine core is a validated chemotype for inhibiting PfDHODH and achieving potent in vitro antimalarial activity (IC50s down to 30 nM) [3]. This compound provides a clean, high-purity (>95%) starting material for constructing focused libraries of such probes .

Quote Request

Request a Quote for 3-Methylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.